Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure
Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Its properties make it a subject of interest in various chemical and pharmaceutical applications, including its use as a plasticizer.[1][2] This document provides a detailed overview of the chemical properties and structure of dibenzyl azelate, along with relevant experimental methodologies.
Core Chemical and Physical Properties
Dibenzyl azelate is chemically identified as dibenzyl nonanedioate.[3] The compound's key identifiers and computed properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C23H28O4 | PubChem[3] |
| Molecular Weight | 368.47 g/mol | PubChem[3] |
| Monoisotopic Mass | 368.19876 Da | PubChem |
| CAS Number | 1932-84-9 | PubChem[3] |
| IUPAC Name | dibenzyl nonanedioate | PubChem[3] |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | PubChem[3] |
| InChI Key | AEPUKSBIJZXFCI-UHFFFAOYSA-N | PubChem[3] |
| Predicted XLogP3 | 5.2 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 14 | PubChem |
Structural Information
The molecular structure of dibenzyl azelate consists of a central nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both ends with benzyl alcohol. This structure imparts a significant degree of lipophilicity to the molecule.
Caption: 2D Chemical Structure of Dibenzyl Azelate.
Experimental Protocols
While a specific, detailed synthesis protocol for dibenzyl azelate was not found in the initial search, a general method can be inferred from standard esterification procedures and literature on related compounds.[5] The analysis of azelate esters is often performed using chromatographic techniques.[6]
Synthesis of Dibenzyl Azelate (General Protocol)
The synthesis of dibenzyl azelate can be achieved through the esterification of azelaic acid with benzyl alcohol. This reaction is typically catalyzed by an acid.
Materials:
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Azelaic acid
-
Benzyl alcohol (in excess, can also act as a solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Organic solvent (e.g., toluene, to facilitate water removal)
-
Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude dibenzyl azelate can be purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.[7]
Analytical Characterization (GC-MS)
The identity and purity of the synthesized dibenzyl azelate can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high boiling point of dibenzyl azelate, a high-temperature GC method is required.
Instrumentation:
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Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[8]
-
GC Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm).[8]
GC-MS Parameters (Illustrative):
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Inlet: Splitless injection mode.[8]
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Inlet Temperature Program: Start at 65 °C, then ramp to 280 °C.[8]
-
Oven Temperature Program: Start at 45 °C, hold for 2 minutes, then ramp at 12 °C/min to 325 °C and hold for 11 minutes.[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
MS Transfer Line Temperature: 325 °C.[8]
-
MS Ion Source Temperature: 200-230 °C.[8]
-
Electron Energy: 70 eV.[8]
-
Mass Range: 50 to 1000 m/z.[8]
The resulting mass spectrum can be compared with spectral databases for confirmation of the dibenzyl azelate structure.
Logical Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the laboratory-scale synthesis and subsequent purification of dibenzyl azelate.
Caption: General workflow for synthesis and purification.
Spectral Information
Spectroscopic data is crucial for the structural elucidation and confirmation of dibenzyl azelate.
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Infrared (IR) Spectroscopy: The IR spectrum of dibenzyl azelate is expected to show a strong characteristic absorption band for the C=O ester stretch, typically around 1730 cm⁻¹.[5] It will also feature absorptions corresponding to C-O stretching, C-H stretching of the aliphatic chain, and the characteristic peaks of the aromatic benzyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show signals for the aromatic protons of the two benzyl groups (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester oxygen (around 5.1 ppm), and multiplets for the methylene protons of the azelate backbone.
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¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester (around 173 ppm), the carbons of the aromatic rings, the benzylic carbon, and the distinct carbons of the aliphatic chain.[9][10]
-
This technical guide provides a consolidated resource for professionals working with or researching dibenzyl azelate, offering key data points and procedural outlines to support laboratory work and further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzyl azelate | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. ADIPIC ACID DIBENZYL ESTER(2451-84-5) 13C NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
